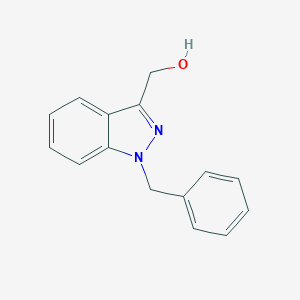

(1-Benzylindazol-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-benzylindazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-11-14-13-8-4-5-9-15(13)17(16-14)10-12-6-2-1-3-7-12/h1-9,18H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQDXNFPEFHRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443142 | |

| Record name | (1-Benzyl-1H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131427-21-9 | |

| Record name | 1-(Phenylmethyl)-1H-indazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131427-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Benzylindazol-3-yl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131427219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Benzyl-1H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-benzylindazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Benzylindazol-3-yl)methanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (1-Benzylindazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is a substituted indazole derivative characterized by a benzyl group attached to one of the nitrogen atoms of the indazole ring and a hydroxymethyl group at the 3-position.

IUPAC Name: (1-Benzyl-1H-indazol-3-yl)methanol CAS Number: 131427-21-9 Synonyms: 1-BENZYL-3-HYDROXYMETHYL-1H-INDAZOLE, 1H-Indazole-3-methanol, 1-(phenylmethyl)-

Below is a table summarizing the known chemical and physical properties of this compound. It is important to note that while some data is available from commercial suppliers and patents, a complete experimental characterization of all physical properties is not extensively reported in the public literature.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂O | AK Scientific, Inc.[1] |

| Molecular Weight | 238.28 g/mol | AK Scientific, Inc.[1] |

| Appearance | Not available | |

| Melting Point | Not available | AK Scientific, Inc.[1] |

| Boiling Point | Not available | AK Scientific, Inc.[1] |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | Not available |

Structure:

Caption: Chemical structure of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. The following data has been reported for this compound.[2]

¹H NMR (300 MHz, DMSO-d₆) δ (ppm):

-

7.86 (d, 1H, J = 8.2 Hz)

-

7.64 (d, 1H, J = 8.5 Hz)

-

7.36 (t, 1H, J = 7.2 Hz)

-

7.28 (m, 5H)

-

7.12 (t, 1H, J = 7.5 Hz)

-

5.6 (s, 2H)

-

5.27 (t, 1H, J = 5.8 Hz)

-

4.79 (d, 2H, J = 5.8 Hz)

¹³C NMR (300 MHz, DMSO-d₆) δ (ppm):

-

145.2

-

140.3

-

137.7

-

128.5 (2C)

-

127.4

-

127.3 (2C)

-

126.2

-

122.2

-

120.9

-

120.0

-

109.6

-

56.6

-

51.6

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A detailed experimental protocol is provided in patent EP2462119A1.[2] The key steps involve the formation of a Grignard reagent from 1-benzyl-3-bromo-1H-indazole, followed by a reaction with formaldehyde.

Synthesis of 1-benzyl-3-bromo-1H-indazole: This precursor can be prepared from 3-bromo-1H-indazole and benzyl bromide.

Synthesis of this compound:

-

A solution of 2M isopropyl magnesium chloride in THF is placed in a dry flask under a nitrogen atmosphere and cooled to approximately -10 °C.

-

A solution of 1-benzyl-3-bromo-1H-indazole in anhydrous THF is added dropwise over about one hour, maintaining the low temperature.

-

The reaction mixture is stirred for at least 6 hours, resulting in a yellow suspension.

-

Gaseous formaldehyde (generated by heating a suspension of paraformaldehyde in xylene) is then passed through the reaction mixture for approximately two hours at a temperature below 0 °C.

-

The reaction is quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The product is then extracted with ethyl acetate, and the organic phases are combined, washed, dried, and concentrated.

-

The crude product is purified by precipitation with n-heptane, followed by filtration and drying.

Caption: Synthetic workflow for this compound.

Biological Activity and Drug Development Potential

Currently, there is a notable lack of publicly available information specifically detailing the biological activity, pharmacological profile, or direct applications in drug development for this compound.

It is important to distinguish this compound from the structurally related but distinct molecule, 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1). YC-1 has been studied for its antiplatelet activity and its effects on soluble guanylyl cyclase (sGC).[3] However, these findings cannot be directly extrapolated to this compound due to the structural differences.

The indazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Therefore, this compound may serve as a valuable intermediate or starting material for the synthesis of novel, biologically active compounds. Further research is required to elucidate its potential therapeutic applications.

Safety Information

According to the Safety Data Sheet (SDS) provided by AK Scientific, Inc., (1-Benzyl-1H-indazol-3-yl)methanol is associated with the following hazards[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or fumes.[1]

Conclusion

This compound is a heterocyclic compound with a well-defined structure and established synthetic protocols. While detailed information on its physical properties and biological activity is currently limited in the public domain, its structural similarity to other biologically active indazole derivatives suggests its potential as a valuable building block in medicinal chemistry and drug discovery efforts. Further investigation into its pharmacological profile is warranted to fully understand its therapeutic potential. Researchers are encouraged to consult the referenced patent for detailed experimental procedures and the safety data sheet for comprehensive handling guidelines.

References

- 1. aksci.com [aksci.com]

- 2. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 3. Synthesis of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole analogues as novel antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (1-Benzylindazol-3-yl)methanol from o-Toluidine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides an in-depth guide to a multi-step synthesis of (1-Benzylindazol-3-yl)methanol, a valuable building block in medicinal chemistry, starting from the readily available precursor, o-toluidine. The synthesis involves the formation of the indazole core, subsequent functionalization at the C-3 position with a carboxylic acid group, N-1 benzylation, and final reduction to the target alcohol. This guide includes detailed experimental protocols, tabulated quantitative data for each reaction step, and workflow diagrams to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Overall Synthetic Pathway

The transformation of o-toluidine into this compound is accomplished via a four-step synthetic sequence. The pathway commences with the construction of the indazole ring system from o-toluidine, followed by selective functionalization and modification to yield the final product.

Caption: Overall four-step synthesis workflow from o-toluidine.

Experimental Protocols and Data

This section details the experimental procedures for each step of the synthesis. All quantitative data, including reactant quantities, reaction conditions, and yields, are summarized in the subsequent tables for clarity and comparison.

Step 1: Synthesis of 1H-Indazole from o-Toluidine

The initial step involves the synthesis of the indazole core from o-toluidine. This procedure is based on the Jacobson Indazole Synthesis, which proceeds through N-acetylation, nitrosation, and subsequent intramolecular cyclization.[1][2]

Experimental Protocol:

-

o-Toluidine (0.839 mol) is slowly added to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml). The exothermic acetylation reaction is managed by cooling in an ice bath.[1]

-

The resulting solution of N-acetyl-o-toluidine is cooled to 1-4°C and subjected to nitrosation by introducing a stream of nitrous gases, generated by the reaction of nitric acid on sodium nitrite.[1]

-

The nitrosation is complete when the solution maintains a permanent black-green color, indicating an excess of N₂O₃.[1]

-

The N-nitroso-o-acetotoluidide intermediate is then poured onto ice, and the oily product is extracted with benzene.[1]

-

The benzene extract is added to a boiling solution of sodium hydroxide in ethanol. The decomposition of the nitroso compound and cyclization to indazole occurs with vigorous nitrogen evolution.[1]

-

After the reaction subsides, the solution is boiled briefly, cooled, and extracted with hydrochloric acid.[1]

-

The acidic extracts are combined and treated with excess ammonia to precipitate the crude 1H-indazole, which is then collected by filtration, washed, and dried.[1]

-

Purification is achieved via vacuum distillation to yield colorless 1H-indazole.[1]

Table 1: Reagents and Conditions for 1H-Indazole Synthesis

| Parameter | Value | Reference |

| Starting Material | o-Toluidine | [1] |

| Moles of Starting Material | 0.839 mol | [1] |

| Key Reagents | Acetic Anhydride, Nitrous Gases (NaNO₂/HNO₃), NaOH | [1] |

| Solvent | Glacial Acetic Acid, Benzene, Ethanol | [1] |

| Reaction Temperature | 1-4°C (Nitrosation), Reflux (Cyclization) | [1] |

| Reaction Time | ~6 hours (Nitrosation) | [1] |

| Product Yield (Crude) | 36-47% | [1] |

| Melting Point | 148°C (Purified) | [1] |

Step 2: Synthesis of 1H-Indazole-3-carboxylic Acid

This step involves the selective introduction of a carboxylic acid group at the C-3 position of the indazole ring. The protocol involves N-protection, directed lithiation, and carboxylation.[3]

Experimental Protocol:

-

1H-Indazole is first protected at the N-2 position using (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl).

-

The N-2 protected indazole is dissolved in an appropriate anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78°C).

-

A strong base, typically n-butyllithium (n-BuLi), is added dropwise to effect a C-3 lithiation.

-

Carbon dioxide (from dry ice or a cylinder) is then introduced into the reaction mixture. The lithiated intermediate reacts with CO₂ to form a carboxylate salt.[3]

-

The reaction is quenched with an aqueous acid solution to protonate the carboxylate.

-

The SEM protecting group is removed by refluxing in a mixture of THF and TBAF (1M in THF).[3]

-

After workup, including acidification with citric acid, the solid 1H-indazole-3-carboxylic acid is isolated by filtration.[3]

Table 2: Reagents and Conditions for 1H-Indazole-3-carboxylic Acid Synthesis

| Parameter | Value | Reference |

| Starting Material | 1H-Indazole | [3] |

| Key Reagents | SEM-Cl, n-Butyl Lithium, CO₂, TBAF | [3] |

| Solvent | THF, DMF | [3] |

| Reaction Temperature | -78°C (Lithiation), 80°C (Deprotection) | [3] |

| Product Yield | 98% (Deprotection Step) | [3] |

| Melting Point | 259-262°C | [3] |

Step 3: Synthesis of 1-Benzyl-1H-indazole-3-carboxylic Acid

The N-1 position of the indazole ring is selectively benzylated in this step. The use of sodium hydride in THF favors alkylation at the N-1 position.[4][5]

Experimental Protocol:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0°C, a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous THF is added slowly.

-

The mixture is allowed to stir at 0°C for 30 minutes and then at room temperature for an additional hour to ensure complete formation of the sodium salt.[6]

-

The reaction is cooled back to 0°C, and benzyl bromide (1.1 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The organic solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is purified by column chromatography or recrystallization.[7]

Table 3: Reagents and Conditions for N-1 Benzylation

| Parameter | Value | Reference |

| Starting Material | 1H-Indazole-3-carboxylic Acid | [4][5] |

| Key Reagents | Sodium Hydride (NaH), Benzyl Bromide | [4][6] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [4] |

| Reaction Temperature | 0°C to Room Temperature | [6] |

| Reaction Time | Overnight | [6] |

| Product Yield | 51-96% (for analogous alkylations) | [5] |

Step 4: Synthesis of this compound

The final step is the reduction of the carboxylic acid functional group to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

A solution of 1-Benzyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

-

In a separate flask, a suspension of lithium aluminum hydride (LiAlH₄, ~2.0 eq) in anhydrous THF is prepared and cooled to 0°C.

-

The solution of the carboxylic acid is added dropwise to the cooled LiAlH₄ suspension.[8]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

The reaction is then carefully cooled to 0°C and quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with THF or ethyl acetate.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

The product can be purified by silica gel column chromatography if necessary.

Table 4: Reagents and Conditions for Reduction to Alcohol

| Parameter | Value | Reference |

| Starting Material | 1-Benzyl-1H-indazole-3-carboxylic Acid | [9] |

| Key Reagents | Lithium Aluminum Hydride (LiAlH₄) | [8] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [8] |

| Reaction Temperature | 0°C to Room Temperature | [8] |

| Reaction Time | 2-4 hours | [8] |

| Final Product | This compound | [10] |

| Melting Point | 85-86°C | [10] |

Key Transformation Logic

The synthesis relies on a series of well-established and logical chemical transformations. The initial ring formation is a classic method for creating the indazole scaffold. Subsequent steps focus on modifying this core.

Caption: Logical flow of key chemical transformations in the synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]

- 6. benchchem.com [benchchem.com]

- 7. US3895026A - Substituted 1-benzyl-1h-indazole-3-carboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 8. (1-Benzyl-1H-1,2,3-triazol-5-yl)Methanol synthesis - chemicalbook [chemicalbook.com]

- 9. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 10. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

The Emerging Anticancer Potential of (1-Benzylindazol-3-yl)methanol and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer agents. Within this class, (1-Benzylindazol-3-yl)methanol and its derivatives are attracting significant interest for their potential as novel therapeutics. This technical guide provides an in-depth overview of the reported biological activities of these compounds in cancer cell lines, complete with detailed experimental protocols and a focus on the underlying mechanisms of action.

Antiproliferative and Cytotoxic Activity

Derivatives of 1-benzyl-indazole have demonstrated potent growth inhibitory effects across a range of human cancer cell lines. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cell population. The data presented below is a compilation from various studies on 1-benzyl-indazole analogs, showcasing their activity spectrum.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7c) | MCF-7 (Breast) | 7.17 ± 0.94 | [1] |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | MCF-7 (Breast) | 2.93 ± 0.47 | [1] |

| (E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (2f) | 4T1 (Breast) | 0.23 - 1.15 | [2] |

| Indazole-chalcone hybrid (4a) | MKN45 (Gastric) | 2.65 | [3] |

| Indazole-chalcone hybrid (4d) | MKN45 (Gastric) | 3.55 | [3] |

| 1H-indazole-3-amine derivative (6o) | K562 (Leukemia) | 5.15 | [4] |

| New Indazol-Pyrimidine-Based Derivative (4f) | MCF-7 (Breast) | 1.629 | [5] |

| New Indazol-Pyrimidine-Based Derivative (4i) | MCF-7 (Breast) | 1.841 | [5] |

| 3-amino-N-phenyl-1H-indazole-1-carboxamide (10d,e) | SR (Leukemia) | < 1 (as low as 0.0153) | [6] |

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of 1-benzyl-indazole derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.

Several studies have shown that these compounds can trigger apoptosis by modulating the expression of key regulatory proteins. For instance, treatment of cancer cells with some indazole derivatives leads to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[2] The activation of caspases, a family of proteases that execute apoptosis, is a hallmark of this process.

Furthermore, these compounds have been observed to cause cell cycle arrest, often at the G1/S or G2/M phase transitions.[1][6] This prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth.

Key Signaling Pathways

The biological activities of 1-benzyl-indazole derivatives are mediated through their interaction with various cellular signaling pathways that are often dysregulated in cancer.

General Experimental Workflow

A typical workflow for evaluating the in vitro anticancer activity of a compound like this compound is outlined below.

General workflow for in vitro evaluation of anticancer compounds.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some 1-benzyl-indazole derivatives have been shown to inhibit VEGFR-2.[1]

Simplified VEGFR-2 signaling pathway and potential inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another critical receptor tyrosine kinase involved in cell proliferation, survival, and differentiation. Its dysregulation is a common feature of many cancers.

Overview of the EGFR signaling pathway and its role in apoptosis.

CDK2 and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase. Inhibition of CDK2 can lead to cell cycle arrest.

Role of CDK2 in the G1/S cell cycle transition.

Detailed Experimental Protocols

This section provides standardized protocols for the key assays used to evaluate the anticancer activity of this compound and its analogs.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[7]

-

Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol).[7]

-

96-well plates.

-

Multi-well spectrophotometer.

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[8]

-

Treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[8]

-

Add 10-20 µL of MTT solution to each well and incubate for 3.5-4 hours at 37°C.[7][8]

-

Carefully remove the medium without disturbing the formazan crystals.[7]

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][9]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

-

Measure the absorbance at 570-590 nm using a multi-well spectrophotometer.[7][10]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate).

-

Propidium Iodide (PI) staining solution.

-

1X Annexin-binding buffer.[4]

-

Flow cytometer.

Procedure:

-

Induce apoptosis in cells by treating with the test compound for the desired time.[4]

-

Harvest the cells and wash them once with cold PBS.[4]

-

Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[4]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[11][12]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

-

After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[4]

-

Analyze the samples by flow cytometry as soon as possible.[4]

Propidium Iodide (PI) Cell Cycle Analysis

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A).[13]

-

Ice-cold 70% ethanol.[14]

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[14]

-

Incubate the cells on ice for at least 30 minutes (or store at 4°C).[14]

-

Centrifuge the fixed cells and wash twice with PBS.[14]

-

Resuspend the cell pellet in PI staining solution.[13]

-

Incubate for 15-30 minutes at room temperature in the dark.[2][13]

-

Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins, such as caspases and Bcl-2 family members, to elucidate the molecular mechanisms of apoptosis.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Treat cells with the test compound and lyse them using RIPA buffer.[15]

-

Determine the protein concentration of the lysates.[15]

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.[16]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[15]

-

Block the membrane for 1 hour at room temperature.[15]

-

Incubate the membrane with the primary antibody overnight at 4°C.[16]

-

Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[16]

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant anticancer potential. The available data strongly suggest that their mechanism of action involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. Further research is warranted to fully elucidate the structure-activity relationships, identify specific molecular targets, and evaluate the in vivo efficacy and safety of these compounds. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations and accelerate the development of novel indazole-based cancer therapies.

References

- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

In-depth Technical Guide: The Kinase Inhibitor Landscape of the Indazole Scaffold

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action of (1-Benzylindazol-3-yl)methanol as a kinase inhibitor. The following guide provides an in-depth overview of the broader indazole scaffold, for which a significant body of research exists, demonstrating its importance in the development of kinase inhibitors for various therapeutic areas.

Introduction to the Indazole Scaffold

The indazole moiety is a privileged bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its structural resemblance to purines allows it to function as an effective ATP-competitive inhibitor for a wide range of protein kinases. This has led to the development of numerous indazole-based compounds with potent anti-cancer, anti-inflammatory, and other therapeutic properties. This guide will explore the kinase inhibitory activities of various indazole derivatives, providing insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Kinase Inhibition by Indazole Derivatives: A Survey of Key Targets

Indazole-based compounds have been successfully developed to target a variety of protein kinases implicated in oncogenic signaling pathways.

Several indazole derivatives have shown potent inhibitory activity against VEGFR-2, a key regulator of angiogenesis. For instance, certain quinazoline derivatives bearing an indazole moiety have demonstrated significant anti-cancer activity, with IC50 values against VEGFR-2 in the nanomolar range[1].

The indazole scaffold has also been incorporated into inhibitors of EGFR, a receptor tyrosine kinase frequently mutated or overexpressed in various cancers. Some quinazoline-indazole hybrids have exhibited potent inhibition of EGFR, with IC50 values comparable to or better than the approved drug Erlotinib[1].

In the context of chronic myeloid leukemia (CML), 3-aminoindazole derivatives have been developed as potent pan-BCR-ABL inhibitors, including activity against the challenging T315I gatekeeper mutant. These compounds have shown remarkable anti-leukemic activity in both enzymatic and cell-based assays[2].

A series of 3-ethynyl-1H-indazoles has been identified as inhibitors of key components of the PI3K pathway, including PI3K, PDK1, and mTOR. These compounds have demonstrated anti-proliferative activity in both monolayer and three-dimensional tumor models[3].

1-Benzyl-1H-pyrazole derivatives, which share a similar structural motif with the requested compound, have been optimized as potent inhibitors of RIP1 kinase, a key mediator of necroptosis. These inhibitors have shown therapeutic potential in a mouse model of pancreatitis[4].

Quantitative Data on Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of selected indazole derivatives against their respective kinase targets.

| Compound Class | Target Kinase | IC50 / Kd | Cell-based Assay (EC50 / GI50) | Reference |

| Quinazoline-Indazole Hybrid | VEGFR-2 | 0.148 µM | MCF-7: 0.15 µM; HepG-2: 0.12 µM | [1] |

| Quinazoline-Indazole Hybrid | EGFR | 21.4 nM | MCF-7: 1.9 µM; MDA-MB-231: 0.57 µM | [1] |

| 3-Aminoindazole Derivative (AKE-72) | BCR-ABL (WT) | < 0.5 nM | Ba/F3 BCR-ABL: Potent Inhibition | [2] |

| 3-Aminoindazole Derivative (AKE-72) | BCR-ABL (T315I) | 9 nM | Ba/F3 BCR-ABL T315I: Potent Inhibition | [2] |

| 3-Ethynyl-1H-Indazole | PI3Kα | 361 nM | - | [3] |

| 1-Benzyl-1H-pyrazole Derivative (4b) | RIP1 Kinase | Kd = 0.078 µM | 0.160 µM | [4] |

Experimental Protocols

The evaluation of indazole derivatives as kinase inhibitors typically involves a combination of biochemical and cell-based assays.

-

Principle: To measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

-

General Protocol:

-

A purified recombinant kinase is incubated with its specific substrate (e.g., a peptide or protein) and ATP in a suitable buffer system.

-

The test compound, at various concentrations, is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric assays: Using radiolabeled ATP (γ-³²P or γ-³³P) and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

-

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

-

-

Principle: To assess the effect of a compound on the growth and survival of cancer cells that are dependent on the target kinase.

-

General Protocol (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with the test compound at various concentrations for a specified period (e.g., 48 or 72 hours).

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values are calculated.

-

-

Principle: To determine the effect of a compound on the phosphorylation status of the target kinase and its downstream signaling proteins within cells.

-

General Protocol:

-

Cells are treated with the test compound for a specific duration.

-

The cells are lysed to extract total proteins.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream proteins.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Visualizing Kinase Inhibition Pathways

The following diagrams illustrate the general principles of kinase inhibition and the signaling pathways targeted by indazole derivatives.

Caption: General mechanism of ATP-competitive kinase inhibition by indazole derivatives.

Caption: Key oncogenic signaling pathways targeted by indazole-based kinase inhibitors.

Conclusion

While specific information on the kinase inhibitory activity of this compound is not available in the current scientific literature, the broader indazole scaffold represents a highly successful and versatile platform for the design of potent and selective kinase inhibitors. The examples highlighted in this guide demonstrate the significant therapeutic potential of indazole derivatives in oncology and other diseases driven by aberrant kinase signaling. Further research into novel indazole-based compounds, including systematic exploration of substitutions at various positions of the indazole ring, is likely to yield new and improved therapeutic agents.

References

- 1. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(1-Benzylindazol-3-yl)methanol: A Technical Deep Dive into its Discovery and Scientific History

(1-Benzylindazol-3-yl)methanol , a key intermediate in the synthesis of various biologically active molecules, has a history rooted in the pursuit of novel therapeutic agents. This technical guide provides an in-depth exploration of its discovery, synthesis, and the scientific context of its development, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Synthesis

The earliest documented synthesis of this compound appears in the European patent EP 0382276 A2 , filed on February 6, 1990, by Angelini Acraf S.p.A. [1]. The inventors listed on related patents for similar compounds from the same assignee include Giuliano Caracciolo Torchiarolo, Tommaso Iacoangeli, and Guido Furlotti. While the primary focus of the patent was on a series of 1-benzyl-indazole derivatives with analgesic properties, the synthesis of this compound was a crucial step.

The original synthetic approach, as described in subsequent patents referencing this prior art, involved the reduction of 1-benzyl-1(H)-indazol-3-carboxylic acid . This foundational method utilized potent reducing agents, with lithium aluminum hydride (LiAlH₄) being a typical choice for such transformations.

A later European patent, EP 2462119 A1 , also from Angelini Acraf S.p.A., describes a refined and more scalable process for the preparation of this compound, highlighting its continued importance as a synthetic intermediate. This newer method starts from 3-iodo-1H-indazole and proceeds through a benzylation step followed by a metal-catalyzed carbonylation and subsequent reduction.

Physicochemical and Characterization Data

Quantitative data for this compound is available from various sources, primarily patent literature. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂O | PubChem |

| Molecular Weight | 238.29 g/mol | PubChem |

| Melting Point | 85-86 °C | EP 2462119 A1 |

| Appearance | White solid | EP 2462119 A1 |

Nuclear Magnetic Resonance (NMR) Data:

¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. The following data was reported in patent EP 2462119 A1:

¹H NMR (300 MHz, DMSO-d₆) δ (ppm):

-

7.86 (d, 1H, J = 8.2 Hz)

-

7.64 (d, 1H, J = 8.5 Hz)

-

7.36 (t, 1H, J = 7.2 Hz)

-

7.28 (m, 5H)

-

7.12 (t, 1H, J = 7.5 Hz)

-

5.60 (s, 2H)

-

5.27 (t, 1H, J = 5.8 Hz)

-

4.79 (d, 2H, J = 5.8 Hz)

¹³C NMR (300 MHz, DMSO-d₆) δ (ppm):

-

145.2

-

140.3

-

137.7

-

128.5 (2C)

-

127.4

-

127.3 (2C)

-

126.2

-

122.2

-

120.9

-

120.0

-

109.6

-

56.6

-

51.6

Experimental Protocols

Original Synthesis via Reduction (as inferred from EP 0382276)

-

Preparation of Reactant: 1-benzyl-1(H)-indazol-3-carboxylic acid is dissolved in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A solution of a reducing agent, typically lithium aluminum hydride (LiAlH₄) in the same solvent, is slowly added to the solution of the carboxylic acid at a reduced temperature (e.g., 0 °C).

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC), until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

-

Work-up and Isolation: The resulting mixture is filtered, and the organic layer is separated. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Refined Synthesis (as described in EP 2462119 A1)

This improved synthesis avoids the direct use of the expensive 1-benzyl-1(H)-indazol-3-carboxylic acid.

-

Benzylation of 3-Iodo-1H-indazole: 3-Iodo-1H-indazole is reacted with benzyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or dimethylformamide) to yield 1-benzyl-3-iodo-1H-indazole.

-

Formylation: The resulting 1-benzyl-3-iodo-1H-indazole undergoes a Grignard exchange reaction followed by formylation to introduce a formyl group at the 3-position, yielding 1-benzyl-1H-indazole-3-carbaldehyde.

-

Reduction to the Alcohol: The carbaldehyde is then reduced to the corresponding alcohol, this compound, using a reducing agent such as sodium borohydride in an alcoholic solvent.

-

Purification: The final product is purified by precipitation and filtration, yielding a white solid.

Biological Significance and Context

While this compound itself is primarily known as a synthetic intermediate, the indazole scaffold is of significant interest in medicinal chemistry. The broader class of 1-benzyl-indazole derivatives has been investigated for various therapeutic applications.

Notably, this compound is a key precursor for the synthesis of Bindarit , a non-steroidal anti-inflammatory drug (NSAID). Bindarit is known to selectively inhibit the monocyte chemotactic protein-1 (MCP-1 or CCL2), a chemokine that plays a crucial role in the inflammatory response by recruiting monocytes to sites of inflammation. The discovery of Bindarit and its mechanism of action has positioned the (1-benzylindazol-3-yl)methoxy scaffold as a promising area for the development of new anti-inflammatory agents.

Although no specific signaling pathways have been directly attributed to this compound, its role as a building block for MCP-1 inhibitors suggests its indirect connection to inflammatory signaling cascades.

Experimental Workflow Diagram

The following diagram illustrates the general synthetic workflow for the preparation of this compound, starting from 1H-indazole, as can be inferred from the patent literature.

Caption: General synthetic pathway to this compound.

Logical Relationship Diagram

The following diagram illustrates the relationship between this compound, its derivative Bindarit, and its biological target.

Caption: Relationship of the core compound to its derivative and biological effect.

References

Spectroscopic and Synthetic Profile of (1-Benzylindazol-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound (1-Benzylindazol-3-yl)methanol. The information is curated for professionals in research and development who require detailed analytical and procedural information.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

| Chemical Shift (δ) ppm |

| 52.2 |

| 110.4 |

| 119.5 |

| 121.7 |

| 122.9 |

| 127.4 |

| 127.6 |

| 127.7 |

| 128.6 |

| 129.6 |

| 136.9 |

| 140.5 |

Solvent: DMSO-d₆, Frequency: 300 MHz[1]

¹H NMR Data

A proton NMR spectrum is available in the patent literature; however, a detailed peak list with assignments and coupling constants is not provided. Visual inspection of the spectrum is recommended for analysis.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

As of the latest search, specific experimental Infrared (IR) and Mass Spectrometry (MS) data for this compound are not available in the public domain. Researchers are advised to perform these analyses on synthesized samples to obtain this data.

Experimental Protocols

The synthesis of this compound can be achieved through various routes. A key method involves the reaction of a Grignard reagent with an electrophile, followed by an optional reduction. A detailed protocol is provided below.

Synthesis of this compound

This protocol is adapted from patent literature and describes the synthesis from 1-benzyl-3-bromo-1H-indazole.

Materials:

-

1-benzyl-3-bromo-1H-indazole

-

i-Propylmagnesium chloride (i-PrMgCl) in 2-methyltetrahydrofuran (Me-THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Paraformaldehyde

-

Xylene

-

Aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

Procedure:

-

Grignard Reagent Formation: In a thoroughly dried flask under a nitrogen atmosphere, a solution of i-propylmagnesium chloride in 2-methyltetrahydrofuran is prepared.

-

Reaction with Bromide: The solution is cooled to approximately -10 °C. A solution of 1-benzyl-3-bromo-1H-indazole in anhydrous THF is added dropwise over approximately one hour while maintaining the temperature. The reaction mixture is stirred for at least 6 hours, resulting in a yellow suspension.

-

Reaction with Formaldehyde: Gaseous formaldehyde is generated by heating a suspension of paraformaldehyde in xylene to approximately 115 °C. The generated formaldehyde is then passed over the Grignard reagent suspension for approximately two hours at a temperature below 0 °C.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic phases are washed with water and then with brine.

-

Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by crystallization from a suitable solvent system, such as a mixture of toluene and heptane.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data for a synthesized compound.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Flowchart of the synthesis protocol for this compound.

References

An In-depth Technical Guide to (1-Benzylindazol-3-yl)methanol for Researchers and Drug Development Professionals

An Introduction to the Therapeutic Potential of the Indazole Scaffold

(1-Benzylindazol-3-yl)methanol is a heterocyclic organic compound featuring a core indazole structure. The indazole ring system, which consists of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to the ability of its derivatives to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1] Numerous compounds containing the indazole moiety have been investigated and developed for therapeutic use, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4]

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential, though not yet fully elucidated, biological significance based on the activities of structurally related compounds.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂O | CP Lab Safety[5] |

| Molecular Weight | 238.3 g/mol | CP Lab Safety[5] |

| CAS Number | 131427-21-9 | CP Lab Safety[5] |

| Melting Point | 133-134°C | Google Patents[1] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Purity | min. 96% | CP Lab Safety[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported in the literature:

¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 7.86 (d, 1H, J = 8.2 Hz), 7.64 (d, 1H, J = 8.5 Hz), 7.36 (t, 1H, J = 7.2 Hz), 7.28 (m, 5H), 7.12 (t, 1H, J = 7.5 Hz), 5.6 (s, 2H), 5.27 (t, 1H, J = 5.8 Hz), 4.79 (d, 2H, J = 5.8 Hz).[1]

¹³C NMR (300 MHz, DMSO-d₆) δ (ppm): 145.2, 140.3, 137.7, 128.5, 128.5, 127.4, 127.3, 127.3, 126.2, 122.2, 120.9, 120.0, 109.6, 56.6, 51.6.[1]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections provide protocols for the synthesis and purity analysis of this compound.

Synthesis of this compound

The following is a reported method for the synthesis of this compound. This process involves the reaction of 1-benzyl-3-chloromethyl-1H-indazole with subsequent hydrolysis.

Materials:

-

1-benzyl-3-chloromethyl-1H-indazole

-

Toluene

-

N,N-Dimethylformamide (DMF)

-

10 M Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Acidified water

Procedure:

-

A solution of 1-benzyl-3-chloromethyl-1H-indazole (30 g, 117 mmol, 1 eq.) in toluene (90 mL) and DMF (60 mL) is prepared.

-

This solution is added dropwise to a reaction mixture (the patent does not specify the other reactant for this particular step, but it leads to an intermediate that is then hydrolyzed).

-

The reaction mixture is heated to approximately 90°C and maintained at this temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) (approximately 10 hours).

-

After cooling to room temperature, the mixture is washed with acidified water and then with water.

-

The organic phase is concentrated under reduced pressure.

-

The resulting oily residue is treated with 10 M NaOH (36 mL) at reflux temperature for at least 3 hours.

-

The product is precipitated by the addition of concentrated HCl, then filtered and dried.

-

This procedure yields a white solid with a reported melting point of 133-134°C.[1]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical compounds.[6][7][8][9] A general workflow for the purity analysis of a compound like this compound is provided below.

Materials:

-

This compound sample

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffer salts (e.g., phosphate)

-

0.22 µm or 0.45 µm syringe filters

Procedure:

-

Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable solvent or mobile phase. The solution is then filtered through a syringe filter to remove any particulate matter.[6]

-

Mobile Phase Preparation: The mobile phase, a mixture of organic solvents and a buffer, is prepared and degassed to remove dissolved gases. The specific composition will depend on the column and the compound's properties.

-

Column Selection and Equilibration: A suitable HPLC column, typically a reverse-phase C18 column, is installed and equilibrated with the mobile phase until a stable baseline is achieved.

-

Injection and Separation: A precise volume of the prepared sample is injected into the HPLC system. The components of the sample are separated as they pass through the column, based on their affinity for the stationary phase.[6]

-

Detection: A detector, commonly a UV-Vis detector set at a wavelength where the compound absorbs strongly, is used to monitor the eluent from the column.

-

Data Analysis: The resulting chromatogram is analyzed. The purity of the sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks.[6]

Potential Biological Activity and Signaling Pathways

While there is no direct evidence in the reviewed literature for the specific biological activity of this compound, the broader class of 1-benzylindazole derivatives has been the subject of significant research.

One notable example is YC-1 (Lificiguat), a 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole, which is known to be a stimulator of soluble guanylate cyclase (sGC) and an inhibitor of hypoxia-inducible factor-1 (HIF-1) and NF-κB.[10] Indazole derivatives have also been widely investigated as kinase inhibitors for the treatment of cancer.[1] Furthermore, many indazole-containing compounds exhibit anti-inflammatory properties,[2][3] often through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[11][12][13]

Given these precedents, it is plausible that this compound could function as a modulator of protein kinases or inflammatory signaling cascades. A hypothetical signaling pathway illustrating how a kinase inhibitor might act is presented below.

Caption: Hypothesized kinase inhibitor signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical compound such as this compound using HPLC.

Caption: HPLC purity analysis workflow.

Conclusion

This compound is a compound of interest within the broader, pharmacologically significant class of indazole derivatives. While comprehensive data on its physical properties and biological activities are still emerging, its structural relationship to known bioactive molecules, such as kinase inhibitors and anti-inflammatory agents, suggests a promising area for future research. The experimental protocols and hypothetical frameworks presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 7. torontech.com [torontech.com]

- 8. moravek.com [moravek.com]

- 9. mastelf.com [mastelf.com]

- 10. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

- 12. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.umn.edu [experts.umn.edu]

The Therapeutic Potential of (1-Benzylindazol-3-yl)methanol and Related Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This technical guide focuses on the potential therapeutic applications of indazole derivatives, with a specific emphasis on (1-Benzylindazol-3-yl)methanol and its analogues. While direct biological data for this compound is limited in publicly available literature, this document will extrapolate its potential based on the well-documented activities of structurally related indazole compounds and provide a comprehensive resource for researchers in the field.

Indazole derivatives have demonstrated significant promise in oncology, inflammation, and infectious diseases.[3][4] Several FDA-approved drugs, such as the anticancer agents niraparib and pazopanib, feature the indazole core, highlighting its clinical significance.[2][5] The diverse pharmacological profile of this class of compounds stems from their ability to interact with a variety of biological targets, including protein kinases and enzymes involved in key signaling pathways.[6][7]

Anticancer Applications

The most extensively studied therapeutic application of indazole derivatives is in the treatment of cancer.[5][6] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, induce apoptosis, and suppress tumor growth in vivo.[1][5]

Quantitative Data Summary: Antiproliferative Activity of Indazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative 1-benzyl-3-substituted indazole derivatives and other related indazoles against various human cancer cell lines. This data provides a comparative overview of the potency of this class of compounds.

| Compound | Target/Class | Cell Line | IC50 (µM) | Reference |

| Compound 2f | Anticancer Agent | 4T1 (Breast) | 0.23 | [1] |

| A549 (Lung) | 1.15 | [1] | ||

| HepG2 (Liver) | 0.80 | [1] | ||

| HCT116 (Colon) | 0.52 | [1] | ||

| MCF-7 (Breast) | 0.34 | [1] | ||

| Compound 109 | EGFR Kinase Inhibitor | EGFR T790M | 0.0053 | [2] |

| EGFR | 0.0083 | [2] | ||

| Compound 93 | Antiproliferative | HL60 (Leukemia) | 0.0083 | [2] |

| HCT116 (Colon) | 0.0013 | [2] | ||

| Compound 106 | FGFR1-3 Inhibitor | FGFR1 | 2.0 | [2] |

| FGFR2 | 0.8 | [2] | ||

| FGFR3 | 4.5 | [2] | ||

| Entrectinib | ALK Inhibitor | ALK | 0.012 | [2] |

| Pazopanib | Tyrosine Kinase Inhibitor | - | - | [2] |

| Niraparib | PARP Inhibitor | - | - | [2] |

Note: Data for this compound is not available. The table presents data for other indazole derivatives to illustrate the potential of the scaffold.

Structure-Activity Relationship (SAR) Insights

Studies on compounds like 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) offer valuable insights into the structure-activity relationships of 1-benzyl-3-substituted indazoles.[8][9] The nature and position of substituents on the benzyl and indazole rings, as well as the group at the 3-position, significantly influence the biological activity. For this compound, the hydroxymethyl group at the 3-position provides a key site for potential hydrogen bonding interactions with target proteins and a handle for further chemical modification. The 1-benzyl group is a common feature in many active indazole derivatives and is known to contribute to target binding.

Experimental Protocols

Synthesis of Indazole Derivatives

A general synthetic route to 1-benzyl-3-substituted indazoles involves the initial formation of the indazole core followed by N-alkylation with benzyl bromide. For example, a common precursor, 6-bromo-1H-indazole, can be subjected to a Suzuki coupling to introduce various substituents at the 6-position, followed by reactions at the 3-position and subsequent benzylation.[1]

Example Synthesis of (E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (Compound 2f): [1] A mixture of the appropriate bromo-indazole precursor, a boronic acid or ester, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3) in a suitable solvent (e.g., 1,4-dioxane/H2O) is heated under an inert atmosphere. After completion of the reaction, the product is isolated and purified by column chromatography.[1]

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.[10][11]

Protocol: [12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Analysis (Western Blot)

Western blotting can be used to detect the expression levels of key proteins involved in apoptosis, such as cleaved caspase-3, Bax, and Bcl-2.[13][14]

Protocol: [15]

-

Cell Lysis: Treat cells with the test compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Activity (Xenograft Model)

The in vivo efficacy of indazole derivatives can be evaluated using a tumor xenograft model in immunocompromised mice.[1][16]

Protocol: [16]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 × 10⁶ 4T1 cells) into the flank of female BALB/c nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., intraperitoneally or orally) at a specified dose and schedule.

-

Monitoring: Measure tumor volume and body weight twice a week.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis.

Signaling Pathways and Mechanisms of Action

Indazole derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. Key targets include receptor tyrosine kinases such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptors (EGFRs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][6]

Visualizing Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the simplified signaling cascades of FGFR, EGFR, and VEGFR, which are frequently targeted by indazole-based inhibitors.

Caption: Simplified FGFR Signaling Pathway and Inhibition by Indazole Derivatives.

Caption: Simplified EGFR Signaling Pathway and Inhibition by Indazole Derivatives.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | C10H11N3O | CID 11651290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. (1-Benzyl-1h-indol-3-yl)methanol | C16H15NO | CID 402633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. atcc.org [atcc.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

In Silico Prediction of (1-Benzylindazol-3-yl)methanol Bioactivity: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of (1-Benzylindazol-3-yl)methanol. The indazole scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4][5] This document outlines a systematic computational approach, encompassing molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to elucidate the potential therapeutic applications of this compound. Detailed hypothetical experimental protocols for the validation of these in silico findings are also presented. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to this compound

This compound is a heterocyclic compound featuring a 1-benzyl substituted indazole core with a methanol group at the 3-position. The indazole ring system is a key structural motif in a variety of pharmacologically active agents.[1][3][5] Derivatives of indazole have been reported to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2][3][4][5] Given the therapeutic potential of the indazole scaffold, this compound presents itself as a promising candidate for computational bioactivity screening to identify its potential molecular targets and therapeutic indications.

In Silico Bioactivity Prediction Workflow

A systematic in silico workflow is proposed to predict the bioactivity of this compound. This multi-step process allows for a comprehensive evaluation of the compound's potential pharmacological profile.

Caption: Proposed in silico workflow for bioactivity prediction.

Predicted Biological Activities and Potential Molecular Targets

Based on the known bioactivities of structurally related indazole derivatives, this compound is predicted to exhibit anticancer and anti-inflammatory properties. Potential molecular targets for these activities are summarized below.

Table 1: Predicted Bioactivities and Potential Molecular Targets

| Predicted Bioactivity | Potential Molecular Target(s) | Rationale |

| Anticancer | Cyclin-Dependent Kinases (CDKs), Caspases, Tyrosine Kinases (e.g., VEGFR-2) | Indazole derivatives have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells.[2] |

| Anti-inflammatory | Cyclooxygenase (COX-1, COX-2), 5-Lipoxygenase (5-LOX) | The indazole scaffold is present in several known anti-inflammatory agents. |

Methodologies for In Silico Prediction

Molecular Docking

Molecular docking simulations are performed to predict the binding affinity and interaction patterns of this compound with its potential protein targets.

Protocol:

-

Protein Preparation: The 3D structures of the target proteins (e.g., CDK2, Caspase-3, COX-2) are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field.

-

Docking Simulation: A molecular docking program (e.g., AutoDock Vina, GOLD) is used to dock the ligand into the active site of the prepared protein. The search space is defined by a grid box encompassing the active site.

-

Analysis of Results: The docking results are analyzed based on the binding energy scores and the predicted binding poses. Key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein are visualized and documented.

Table 2: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| CDK2 | 1HCK | -8.5 | LEU83, GLU81, PHE80 |

| Caspase-3 | 1NMS | -7.9 | HIS121, GLY122, SER120 |

| COX-2 | 5KIR | -9.2 | ARG120, TYR355, VAL523 |

Pharmacophore Modeling

Pharmacophore modeling helps to identify the essential 3D arrangement of chemical features required for biological activity.

Protocol:

-

Model Generation: A pharmacophore model can be generated based on the docked pose of this compound within the active site of a target protein. Key features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups are identified.

-

Database Screening: The generated pharmacophore model can be used as a 3D query to screen chemical databases for other compounds with similar pharmacophoric features.

Caption: A hypothetical pharmacophore model.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are developed to correlate the chemical properties of a series of compounds with their biological activities. For a single compound, its properties can be compared to existing QSAR models for indazole derivatives.

Protocol:

-

Descriptor Calculation: A range of molecular descriptors (e.g., topological, electronic, steric) for this compound are calculated using software like PaDEL-Descriptor or Dragon.

-

Model Application: The calculated descriptors are used as input for a pre-existing, validated QSAR model for a relevant biological activity (e.g., anticancer activity of indazole derivatives) to predict the activity of the target compound.

ADMET Prediction

In silico ADMET prediction is crucial for assessing the drug-like properties of a compound.

Protocol:

-

Property Prediction: The physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity of this compound are predicted using web-based tools such as SwissADME and pkCSM.[6][7]

-

Analysis: The predicted ADMET properties are analyzed to assess the compound's potential for oral bioavailability, blood-brain barrier penetration, and potential toxicity risks.

Table 3: Predicted ADMET Properties (Hypothetical)

| Property | Predicted Value | Interpretation |

| Molecular Weight | 238.28 g/mol | Favorable (Lipinski's Rule) |

| LogP | 2.95 | Optimal Lipophilicity |

| H-bond Donors | 1 | Favorable (Lipinski's Rule) |

| H-bond Acceptors | 2 | Favorable (Lipinski's Rule) |

| Human Intestinal Absorption | High | Good Oral Bioavailability |

| Blood-Brain Barrier Permeability | Low | Reduced CNS Side Effects |

| AMES Toxicity | Non-mutagenic | Low Genotoxicity Risk |

| hERG Inhibition | Non-inhibitor | Low Cardiotoxicity Risk |

Proposed Signaling Pathway Modulation

Based on the predicted anticancer activity and potential interaction with caspases, this compound may modulate the intrinsic apoptosis pathway.

Caption: Potential modulation of the intrinsic apoptosis pathway.

Experimental Validation Protocols

The following experimental protocols are recommended for the validation of the in silico predictions.

In Vitro Anticancer Activity

-

MTT Assay: To determine the cytotoxic effects of this compound against various cancer cell lines (e.g., MCF-7, A549, HCT116).

-

Protocol: Cells are seeded in 96-well plates and treated with varying concentrations of the compound for 24-72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.

-

-

Caspase Activity Assay: To confirm the activation of caspases, which are key mediators of apoptosis.

-